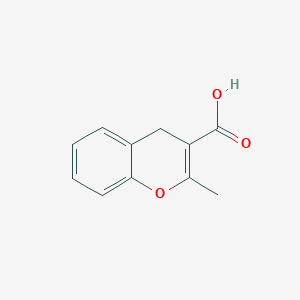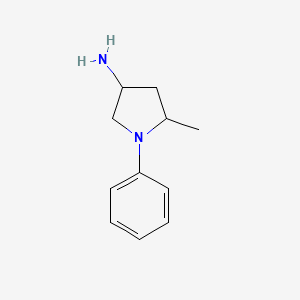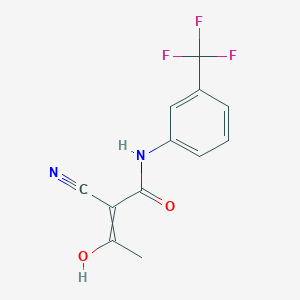
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide
Übersicht
Beschreibung
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol. This compound is a derivative of Leflunomide, an immunosuppressive drug used to treat rheumatoid arthritis. It inhibits the proliferation of T and B cells, primarily through its active metabolite.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: It is used in studies related to cell proliferation and immunosuppression.
Medicine: It is investigated for its potential use in treating autoimmune diseases and as an immunomodulatory agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is the enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA .
Mode of Action
This compound acts as an inhibitor of DHODH . By blocking this enzyme, the compound inhibits pyrimidine synthesis, thereby suppressing the proliferation of rapidly dividing cells, including activated T cells . This results in a reduction in the inflammatory response, which is particularly beneficial in conditions such as rheumatoid arthritis .
Biochemical Pathways
The inhibition of DHODH affects the de novo pyrimidine synthesis pathway . This pathway is responsible for the production of new pyrimidines, which are necessary for DNA replication and RNA transcription. By inhibiting this pathway, the compound can effectively reduce the proliferation of rapidly dividing cells, such as activated T cells .
Pharmacokinetics
Upon oral administration, this compound is practically completely absorbed from the gastrointestinal tract within 2-4 hours . It is highly bound to plasma proteins (>99%) . The compound and its metabolites are predominantly eliminated via the bile duct and feces, with a smaller amount excreted by the kidneys . The elimination half-life after multiple administrations is approximately 19 days .
Result of Action
The inhibition of DHODH by this compound leads to a decrease in the proliferation of activated T cells . This results in a reduction in the inflammatory response, which can help to alleviate symptoms in conditions such as rheumatoid arthritis .
Biochemische Analyse
Biochemical Properties
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is known to interact with key enzymes and proteins in biochemical reactions. It is a selective reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme involved in the de novo pyrimidine synthetic pathway . This interaction suppresses the proliferation of autoreactive T- and B-cell lymphocytes .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. By inhibiting DHODH, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. As a DHODH inhibitor, it exerts its effects at the molecular level .
Metabolic Pathways
This compound is involved in the pyrimidine synthesis pathway. It interacts with the enzyme DHODH, affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide typically involves the following steps:
Condensation Reaction: The starting materials, such as cyanoacetamide and trifluoromethylphenyl acetic acid, undergo a condensation reaction in the presence of a strong base like sodium ethoxide.
Hydrolysis: The resulting intermediate undergoes hydrolysis to introduce the hydroxyl group.
Amidation: Finally, the compound is subjected to amidation using trifluoromethylphenyl isocyanate to form the target molecule.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the cyano group to a carboxylic acid.
Reduction: Reduction reactions can reduce the cyano group to an amine.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products vary depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Leflunomide: The parent compound from which this derivative is made.
Methotrexate: Another immunosuppressive drug used in the treatment of rheumatoid arthritis.
Sulfasalazine: A disease-modifying antirheumatic drug (DMARD).
Uniqueness: 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is unique due to its trifluoromethyl group, which enhances its metabolic stability and potency compared to similar compounds.
Eigenschaften
IUPAC Name |
2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBZHNQIBVHDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


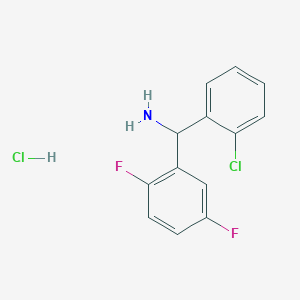
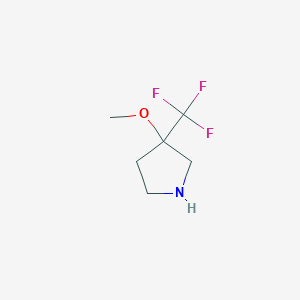
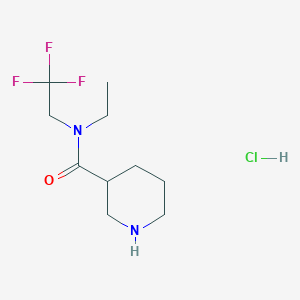
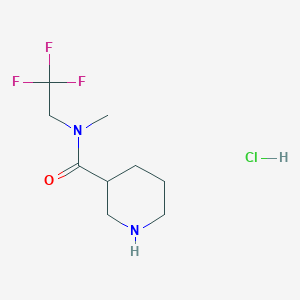
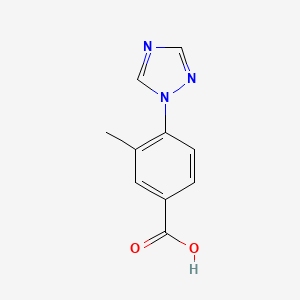
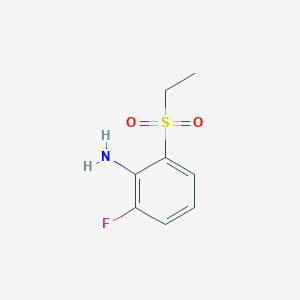

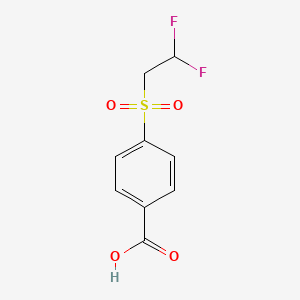
![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)
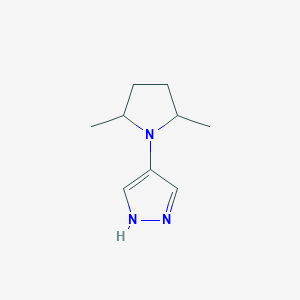
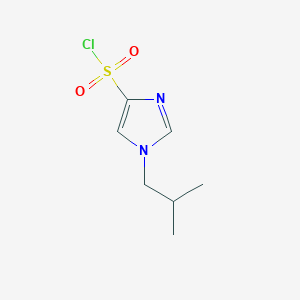
![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)
